N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
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Overview
Description
- This compound belongs to the class of sulfonamides and contains a thiadiazole ring and a benzamide moiety. The cyclohexyl group provides steric bulk, while the dimethoxybenzamide portion contributes to its overall structure.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide: is a chemical compound with the molecular formula CHNOS. Its CAS number is 106653-00-3.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves the condensation of appropriate starting materials under controlled conditions.
- Researchers may explore various synthetic strategies to access this compound, considering the reactivity of the thiadiazole ring and the aromatic benzamide.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, and potential as a drug candidate.
Industry: Possible applications in materials science or as intermediates for other compounds.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research is needed to elucidate how it exerts its effects.
- Molecular targets and pathways remain to be explored.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The specific combination of the cyclohexyl group, thiadiazole ring, and dimethoxybenzamide distinguishes this compound from its analogs.
Properties
CAS No. |
82559-44-2 |
---|---|
Molecular Formula |
C17H21N3O3S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H21N3O3S/c1-22-12-9-6-10-13(23-2)14(12)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3,(H,18,20,21) |
InChI Key |
OOJGXWCWDMHSPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Origin of Product |
United States |
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